5-Fluoro-6-methyluracil
Overview
Description
5-Fluoro-6-methyluracil is a derivative of uracil, a naturally occurring pyrimidine . It is an aromatic organic compound with a heterocyclic shape . The molecular formula is C5H5FN2O2 and it has a molecular weight of 144.1 g/mol.
Synthesis Analysis
The synthesis of 5-Fluoro-6-methyluracil involves complex chemical processes. A study on the synthesis and bioevaluation of 5-Fluorouracil derivatives indicates that these compounds can effectively inhibit the growth of tumor cells . Another study discusses the incorporation of 5-Fluorouracil into poly (D, L-lactide-co-glycolide) nanoparticles to increase its oral bioavailability .Molecular Structure Analysis
The molecular structure of 5-Fluoro-6-methyluracil has been analyzed using IR and Raman spectra with Gaussian-09 molecular analysis . The study supports the possibility of charge transfer in the biomolecule and provides insights into the concept of charge distribution in molecules as the sites of nucleophilic reactions and electrophilic effect .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-6-methyluracil are complex and involve various mechanisms. A study on electrophilic and oxidative fluorination of heterocyclic compounds discusses the reaction mechanisms and selectivity problem .Physical And Chemical Properties Analysis
5-Fluoro-6-methyluracil has a melting point of 282-283 °C . Its solubility has been studied in various solvents, and it has been found to be soluble in 1 N NH4OH (50 mg/ml) and DMSO (10 - 50 mg/ml) .Scientific Research Applications
Fluorination of 6-Methyluracil Derivatives : A study by Cech, Herrmann, and Holý (1977) describes the process of obtaining derivatives of 5-fluoro-6-methyluracil and 5-fluoro-6-fluoromethyluracil by treating 6-methyluracil and its derivatives with elemental fluorine. These derivatives are stable towards hydrolysis and nucleophilic agents (Cech, Herrmann, & Holý, 1977).
Electrophilic Fluorination in Ionic Liquids : Borodkin et al. (2016) developed an efficient protocol for fluorination of methylated uracils, including the formation of 5-fluoro-6-methyluracil. The study highlights the promotional effect of ionic liquids in this process, which accelerates the reaction and influences the yield of fluorouracils (Borodkin, Elanov, Gatilov, & Shubin, 2016).
Mechanisms of Action and Clinical Strategies of 5-Fluorouracil : Longley, Harkin, and Johnston (2003) provide insights into the mechanism of action of 5-fluorouracil (5-FU), a compound closely related to 5-fluoro-6-methyluracil. The study discusses strategies to increase the anticancer activity of 5-FU and the challenges posed by drug resistance (Longley, Harkin, & Johnston, 2003).
Biochemistry and Pharmacology of Fluorouracil : Pinedo and Peters (1988) review the biochemistry and pharmacology of Fluorouracil, including its conversion to active nucleotides, incorporation into RNA, and inhibition of DNA synthesis. The study discusses the clinical applications and resistance mechanisms of Fluorouracil, providing a context for understanding 5-fluoro-6-methyluracil's role in chemotherapy (Pinedo & Peters, 1988).
Mechanism of Action
5-Fluorouracil, a closely related compound, is known to inhibit the activity of thymidylate synthase, which affects pyrimidine synthesis and leads to depletion of intracellular TTP pools . It is also proposed to interfere with the activity of ribosomal RNA binding protein at the level of pre-ribosomal RNA processing .
Future Directions
properties
IUPAC Name |
5-fluoro-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJAXFFVMSNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933278 | |
Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methyluracil | |
CAS RN |
1480-99-5 | |
Record name | NSC33036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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